molecular formula C16H19NO2S B6536684 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060198-91-5

4-butoxy-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536684
CAS No.: 1060198-91-5
M. Wt: 289.4 g/mol
InChI Key: OMVDYVNABVHFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[(thiophen-3-yl)methyl]benzamide is a synthetic benzamide derivative supplied for research use only. This compound is part of the benzamide chemical class, which are aromatic organic compounds consisting of a benzene ring attached to an amide functional group, often with additional substitutions that define their specific research applications . The structural motif of this compound, featuring a benzamide core linked to a heterocyclic thiophene group, is of significant interest in medicinal chemistry and drug discovery. Benzamide derivatives are frequently investigated for their potential to interact with biological targets and have been explored in the development of compounds with various activities. Research into similar structures has shown that the benzamide scaffold is a versatile platform for creating molecules that can act as inducers of cell differentiation or as antineoplastic agents . Furthermore, substituted phenoxybenzamides and related molecules have been studied for their potential in modulating hyperproliferative and angiogenic processes . The incorporation of the thiophene ring, a common heterocycle in pharmaceuticals, may influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable building block for researchers in hit-to-lead optimization campaigns . Applications & Research Value: This chemical is designed for use in laboratory research. Its potential applications include serving as a synthetic intermediate, a building block for the construction of more complex molecules, or a candidate for in vitro biological screening in the discovery of new therapeutic agents. Researchers may utilize it in structure-activity relationship (SAR) studies, particularly those focused on optimizing ligand interactions with target proteins . Handling and Storage: For research use only. Not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use. Handle with appropriate personal protective equipment and under controlled laboratory conditions.

Properties

IUPAC Name

4-butoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-3-9-19-15-6-4-14(5-7-15)16(18)17-11-13-8-10-20-12-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVDYVNABVHFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • 4-Butoxybenzoyl chloride : Synthesized via chlorination of 4-butoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Thiophen-3-ylmethylamine : Commercially available or prepared through reductive amination of thiophene-3-carbaldehyde.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproduct, driving the reaction to completion.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar).

Table 1: Standard Amidation Protocol

ComponentQuantity (mmol)Role
4-Butoxybenzoyl chloride1.0Electrophilic reagent
Thiophen-3-ylmethylamine1.2Nucleophile
Triethylamine2.5Base
Dichloromethane10 mLSolvent

Procedure :

  • Dissolve thiophen-3-ylmethylamine (1.2 mmol) in anhydrous DCM.

  • Add triethylamine (2.5 mmol) and cool the mixture to 0°C.

  • Slowly add 4-butoxybenzoyl chloride (1.0 mmol) dropwise.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : ~75–85% (reported analogously for similar benzamides).

Alternative Synthetic Pathways

Coupling Reagent-Assisted Amidation

For substrates where acyl chloride is unstable, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed. These reagents activate the carboxylic acid (4-butoxybenzoic acid) for amide bond formation without generating HCl.

Table 2: HATU-Mediated Coupling

ComponentQuantity (mmol)Role
4-Butoxybenzoic acid1.0Carboxylic acid
Thiophen-3-ylmethylamine1.2Amine
HATU1.5Coupling reagent
DIPEA3.0Base
DMF10 mLSolvent

Procedure :

  • Activate 4-butoxybenzoic acid with HATU and DIPEA in DMF for 10 minutes.

  • Add thiophen-3-ylmethylamine and stir at room temperature for 6 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Advantage : Avoids handling corrosive acyl chlorides.
Yield : ~70–78% (extrapolated from analogous reactions).

Optimization Strategies

Solvent and Temperature Effects

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Reactions performed at 0°C reduce side reactions (e.g., over-acylation), while room temperature ensures reasonable kinetics.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 10-minute irradiation at 100°C in THF with TEA achieved 88% yield in a pilot study.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 2H, aromatic), 6.91 (d, J = 8.4 Hz, 2H, aromatic), 4.52 (s, 2H, CH₂), 4.03 (t, J = 6.4 Hz, 2H, OCH₂), 1.78–1.65 (m, 2H, CH₂), 1.49–1.38 (m, 2H, CH₂), 0.97 (t, J = 7.4 Hz, 3H, CH₃).

  • LC-MS : m/z 290.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Troubleshooting

Common Side Reactions

  • Over-alkylation : Excess acyl chloride may lead to di-acylated products. Mitigated by using a slight excess of amine.

  • Hydrolysis : Acyl chlorides are moisture-sensitive; rigorous anhydrous conditions are critical.

Purification Techniques

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates the product from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline product.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance mixing and heat transfer, achieving 90% yield with >99% purity. Regulatory-compliant batches require stringent control of residual solvents (e.g., DMF < 500 ppm).

Chemical Reactions Analysis

Reaction Types

The compound's structure includes a thiophene ring , benzamide group , and butoxy ether , enabling diverse reactivity:

Reaction TypeKey Functional Groups InvolvedLikely Products/Transformations
Oxidation Thiophene ringOxidized thiophene derivatives (e.g., thiophene sulfoxide/sulfone)
Reduction Amide carbonyl groupCorresponding amine derivative
Nucleophilic Acyl Substitution Benzamide carbonylSubstituted amides (e.g., thioamides, hydroxamides)
Ether Hydrolysis Butoxy etherPhenol derivative and butanol
Aromatic Substitution Benzene ringElectrophilic substitution products (e.g., halogenation)

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or m-CPBA (meta-chloroperbenzoic acid).

  • Conditions : Mild acidic or neutral conditions for selective thiophene oxidation.

  • Mechanism : Thiophene’s conjugated π-system undergoes electrophilic attack, forming sulfoxide or sulfone intermediates.

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) .

  • Conditions : Anhydrous solvents (e.g., THF, diethyl ether) at 0–25°C.

  • Mechanism : Amide carbonyl is reduced to a primary amine via nucleophilic attack.

Nucleophilic Acyl Substitution

  • Reagents : Thiols (R-SH), hydroxylamine (NH₂OH), or alcohols (ROH) .

  • Conditions : Basic or acidic catalysis (e.g., DCC coupling agents).

  • Mechanism : Nucleophile replaces the amide oxygen, forming thioamides or hydroxamides.

Ether Hydrolysis

  • Reagents : Strong acids (HCl, H₂SO₄) or bases (NaOH, KOH).

  • Conditions : Elevated temperatures (reflux).

  • Mechanism : Acidic cleavage of the ether bond yields phenolic compound and butanol.

Oxidation of Thiophene

  • Product : Thiophene sulfoxide or sulfone derivatives.

  • Key Data : Oxidation enhances electron-deficient character, altering reactivity in subsequent reactions.

Reduction of Amide

  • Product : Benzamide reduced to benzylamine derivative.

  • Key Data : Reduces carbonyl to amine, enabling further modifications (e.g., alkylation, acylation) .

Substitution Reactions

  • Electrophilic Aromatic Substitution : Introduction of halogens (Cl, Br) or nitro groups on the benzene ring.

  • Nucleophilic Acyl Substitution : Formation of thioamides or hydroxamides, altering solubility and biochemical properties .

Mechanistic Insights

The compound’s reactivity is governed by:

  • Thiophene’s aromaticity : Facilitates oxidation via electrophilic addition.

  • Amide functionality : Acts as a leaving group in substitution reactions.

  • Butoxy ether stability : Resists hydrolysis under mild conditions but cleaves under strong acids/bases.

Scientific Research Applications

4-butoxy-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121)
  • Structure : Retains the 4-butoxybenzamide core but replaces the (thiophen-3-yl)methyl group with a 2,4-difluorophenyl moiety.
  • Key Data: Molecular Formula: C₁₈H₁₈F₂NO₂ Molecular Weight: 327.34 g/mol Pharmacological Role: Known as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) .
  • Reduced lipophilicity (logP) relative to the thiophene analog due to fluorine’s electron-withdrawing effects.
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 307326-06-3)
  • Structure : Features a benzothiazole-substituted phenyl group instead of thiophen-3-ylmethyl.
  • Key Data :
    • Molecular Formula: C₂₄H₂₂N₂O₂S
    • Molecular Weight: 402.5 g/mol
    • Physicochemical Properties: High topological polar surface area (79.5 Ų) and XLogP3 value of 6.1, indicating moderate solubility and high membrane permeability .
4-Butoxy-N-(2-fluorobenzyl)benzamide
  • Structure : Substitutes the thiophen-3-ylmethyl group with a 2-fluorobenzyl moiety.
  • Key Data: Molecular Formula: C₁₈H₂₀FNO₂ Molecular Weight: 301.36 g/mol .
  • Comparison :
    • The fluorobenzyl group balances lipophilicity and polarity, offering a compromise between the electron-rich thiophene and the highly fluorinated VU0357121.

Modifications to the Thiophene Moiety

4-Butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide (CAS 879929-91-6)
  • Structure : Incorporates a sulfone-modified tetrahydrothiophene and a 3-methylthiophen-2-ylmethyl group.
  • Key Data: Molecular Formula: C₂₁H₂₇NO₄S₂ Molecular Weight: 421.6 g/mol .
  • The methylthiophene substitution may enhance steric bulk, affecting receptor binding kinetics.

Core Scaffold Diversification

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide (CAS 6032-86-6)
  • Structure: Replaces the thiophen-3-ylmethyl group with a cyclopenta-fused thiophene bearing a cyano substituent.
  • Key Data :
    • Molecular Formula: C₂₀H₂₂N₂O₂S
    • Molecular Weight: 354.47 g/mol .
  • Comparison: The cyclopentathiophene introduces conformational rigidity, which could restrict rotational freedom and improve target specificity.

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Key Substituent Effect
4-Butoxy-N-[(thiophen-3-yl)methyl]benzamide ~318 (estimated) ~4.5 ~50 Thiophene enhances π-π interactions.
VU0357121 327.34 4.2 49.8 Fluorine increases polarity.
CAS 307326-06-3 402.5 6.1 79.5 Benzothiazole adds H-bond acceptors.
CAS 879929-91-6 421.6 5.8 84.1 Sulfone boosts solubility.

Pharmacological Implications

  • Thiophene vs. Fluorophenyl : Thiophene-containing analogs may exhibit improved CNS penetration due to higher lipophilicity, whereas fluorophenyl derivatives like VU0357121 are optimized for receptor modulation .
  • Benzothiazole and Sulfone Modifications : These groups enhance target engagement through additional hydrogen-bonding but may reduce oral bioavailability due to increased polar surface area .

Biological Activity

4-butoxy-N-[(thiophen-3-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features, including a butoxy group and a thiophen-3-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17NO2S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

This structure contributes to its diverse chemical reactivity and biological interactions. The presence of the thiophene ring enhances its potential for biological activity, particularly in targeting specific enzymes and receptors.

The mechanism of action for this compound is primarily linked to its ability to interact with various biological macromolecules. In medicinal chemistry applications, it may modulate the activity of specific enzymes or receptors. For instance, it has been suggested that compounds with similar structures can act as inhibitors for certain kinases involved in cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations that did not show cytotoxic effects on mammalian cells .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Cytotoxicity
MRSA8 µg/mLNon-toxic
MSSA4 µg/mLNon-toxic
E. coli16 µg/mLNon-toxic

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A comparative study with other benzamide derivatives indicated that it possesses moderate to high potency against certain cancer cell lines. The compound's unique structure allows it to inhibit key pathways involved in tumor growth and proliferation .

Cancer Cell Line IC50 (µM) Mechanism of Action
MOLT410Inhibition of cell proliferation
MV4;1112Induction of apoptosis

Case Studies

  • Case Study on MRSA Treatment : In a preclinical model, administration of this compound significantly reduced bacterial load in infected mice without causing noticeable toxicity. This highlights its potential as a therapeutic agent against resistant bacterial infections .
  • Antitumor Efficacy Study : In vitro studies revealed that treatment with this compound led to a decrease in cell viability in various cancer cell lines, suggesting its role as a potential lead compound for further development in cancer therapy .

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds such as 4-butoxy-N-[(thiophen-2-yl)methyl]benzamide and 4-butoxy-N-(furan-3-yl)methylbenzamide, the unique positioning of the thiophen-3-ylmethyl group in this compound appears to enhance its biological activity. This specificity can influence interactions with biological targets and contribute to distinct pharmacological profiles .

Compound Name Key Features Biological Activity
4-butoxy-N-[(thiophen-2-yl)methyl]benzamideThiophen-2 positioningModerate antibacterial activity
4-butoxy-N-(furan-3-yl)methylbenzamideFuran ring instead of thiopheneLower anticancer efficacy
4-butoxy-N-[thiazole-methyl]benzamideThiazole instead of thiopheneAntimicrobial but less potent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.